molecular formula C12H15ClN4O2 B1377796 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride CAS No. 1435803-73-8

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

Cat. No. B1377796
CAS RN: 1435803-73-8
M. Wt: 282.72 g/mol
InChI Key: CXMCQSFKDDTDQE-UHFFFAOYSA-N
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Description

“2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1435803-73-8. It has a molecular weight of 282.73 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to synthesize 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Anticancer Applications

Oxadiazoles, including 1,2,4-oxadiazoles, have been studied for their potential as anticancer agents . They can be designed and synthesized to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.

Vasodilator Applications

Some oxadiazole derivatives have been found to act as vasodilators . These compounds can help relax and widen blood vessels, improving blood flow and reducing blood pressure.

Anticonvulsant Applications

Oxadiazoles have also been explored for their anticonvulsant properties . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Antidiabetic Applications

Research has indicated that certain oxadiazole derivatives may have antidiabetic effects . These compounds could potentially be used to manage blood sugar levels in patients with diabetes.

High-Energy Applications

Oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations, indicating their potential as high-energy materials .

Antibacterial Applications

1,2,4-oxadiazole derivatives have shown strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice . These compounds could potentially be used as novel antibacterial agents in agriculture.

Antifungal Applications

Some 1,2,4-oxadiazole derivatives have shown moderate anti-fungal activity against Rhizoctonia solani, a fungus that poses a huge threat to global agriculture .

Nematocidal Applications

Certain 1,2,4-oxadiazole derivatives have exhibited moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is a major agricultural pest.

properties

IUPAC Name

2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMCQSFKDDTDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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